

In Vitro Characterization of Cisapride Monohydrate: A Technical Guide

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Compound of Interest

Compound Name: *Cisapride monohydrate*

Cat. No.: *B1198533*

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Introduction

Cisapride monohydrate is a substituted piperidiny benzamide compound recognized for its gastroprokinetic properties.[1][2] It was developed to enhance motility throughout the gastrointestinal tract and has been used in the management of conditions such as gastroesophageal reflux disease (GERD) and gastroparesis.[2][3] The primary mechanism of action for its prokinetic effects is the agonism of serotonin 5-HT₄ receptors, which facilitates the release of acetylcholine in the myenteric plexus.[4][5][6][7]

Despite its efficacy, cisapride's use has been significantly restricted or withdrawn in many countries due to safety concerns.[1][6] A major liability is its propensity to cause cardiac arrhythmias, specifically long QT syndrome and Torsades de Pointes.[8][9] This cardiotoxicity is a direct result of its high-affinity blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[9][10]

This technical guide provides a comprehensive overview of the in vitro characterization of **cisapride monohydrate**, focusing on its physicochemical properties, pharmacology, and pharmacokinetic profile. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data presented for clear interpretation.

Physicochemical Properties

The fundamental physicochemical characteristics of a drug substance are critical for formulation development and understanding its biological behavior. Cisapride is practically insoluble in water, a factor that influences its formulation and bioavailability.[1]

Property	Value	Source
Chemical Name	(±)-cis-4-amino-5-chloro-N-(1-[3-(4-fluorophenoxy)propyl]-3-methoxy-4-piperidinyl)-2-methoxybenzamide monohydrate	[11][12]
Molecular Formula	C ₂₃ H ₂₉ ClFN ₃ O ₄ ·H ₂ O	[12][13]
Molecular Weight	483.96 g/mol	[12][13]
Anhydrous M.W.	465.95 g/mol	[6]
Appearance	White to beige colored powder	[11]
Water Solubility	2.71 mg/L; Practically insoluble	[1][5]
Aqueous Solubility	0.37 mg/mL (in 0.1N HCl at 37°C) 2.76 mg/mL (in 0.01N HCl at 37°C)	[14]
LogP	3.3 - 3.4	[1][5]
pKa (Strongest Basic)	8.24	[5]

Experimental Protocol: Aqueous Solubility Determination (Shake-Flask Method)

This protocol outlines the standard shake-flask method for determining the equilibrium solubility of **cisapride monohydrate**.

- Preparation of Solutions: Prepare relevant aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) and purified water to simulate physiological conditions.

- **Sample Addition:** Add an excess amount of **cisapride monohydrate** powder to a clear glass vial for each buffer condition. The amount should be sufficient to ensure a saturated solution with visible solid material remaining.
- **Equilibration:** Seal the vials and place them in a temperature-controlled shaker or rotator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples at a high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the excess solid.
- **Sample Collection and Analysis:** Carefully collect an aliquot of the clear supernatant. Filter the sample through a 0.45- μ m membrane filter to remove any remaining particulates.[15]
- **Quantification:** Analyze the concentration of cisapride in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve of known concentrations.
- **Reporting:** Express the solubility in units such as mg/mL or μ g/mL for each condition tested.

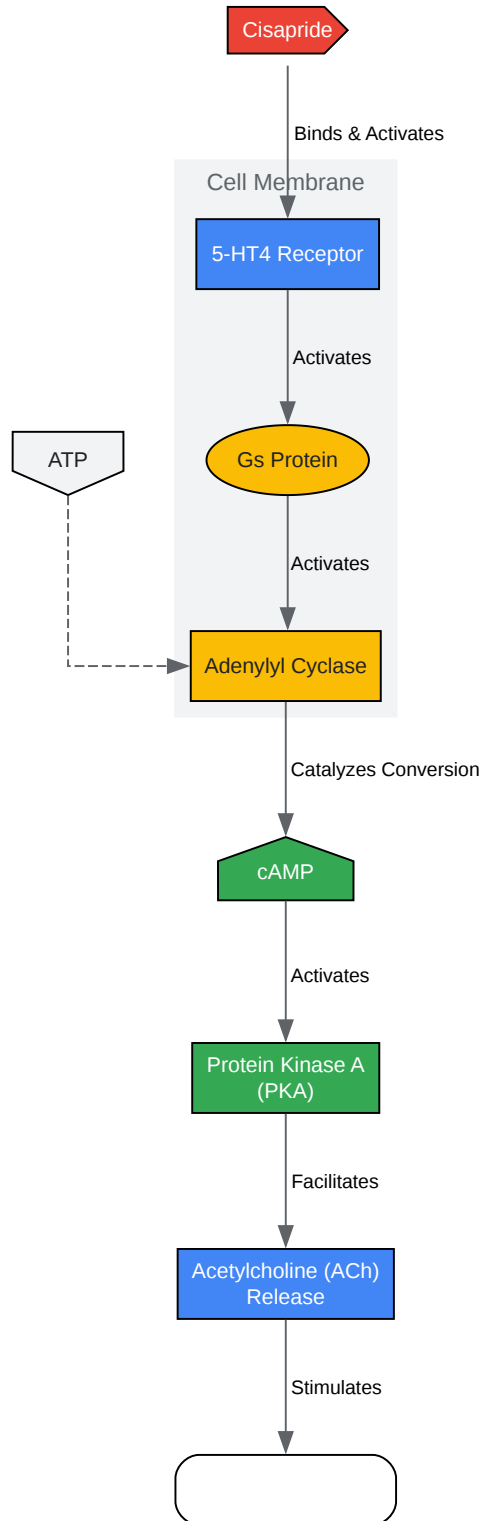
Pharmacological Characterization

Cisapride's pharmacological profile is defined by a dual activity: its intended therapeutic action as a 5-HT₄ receptor agonist and its unintended, dangerous action as a potent hERG channel blocker.

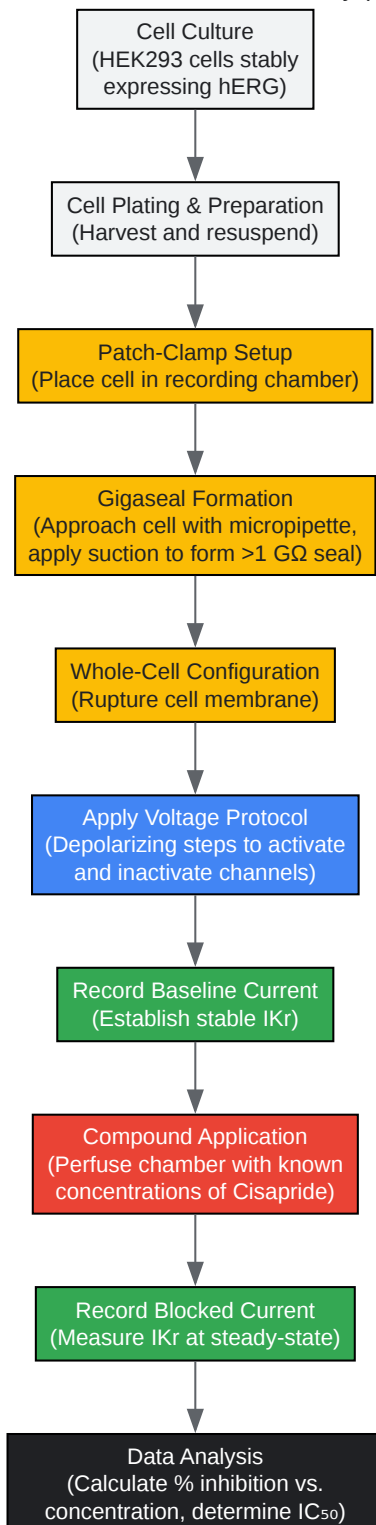
Primary Pharmacology: 5-HT₄ Receptor Agonism

Cisapride acts as a selective agonist at serotonin 5-HT₄ receptors.[6][16] Activation of these G-protein coupled receptors on enteric neurons in the myenteric plexus enhances the release of acetylcholine.[5][17] This increased acetylcholine stimulates muscarinic receptors on smooth muscle cells, leading to increased gastrointestinal motility and accelerated gastric emptying.[4][5][6]

Cisapride-Induced 5-HT4 Receptor Signaling Pathway



Workflow for hERG Channel Inhibition Assay (Patch-Clamp)



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